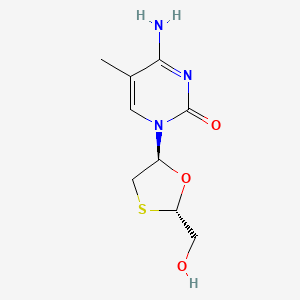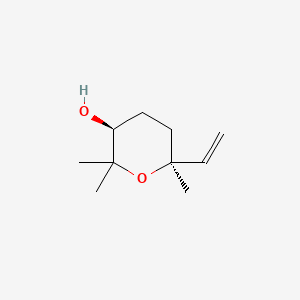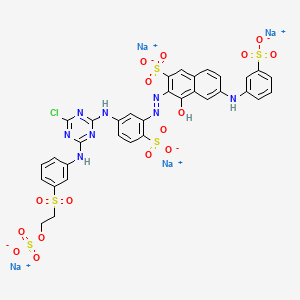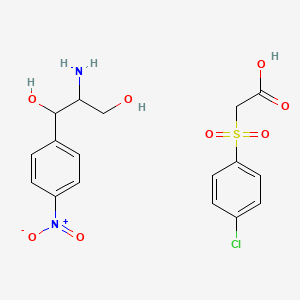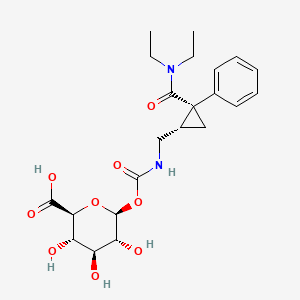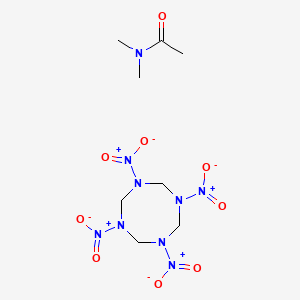
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate is a chemical compound known for its potent anticonvulsive and antihypoxic activities . This compound belongs to the quinazoline class and has shown promising results in scientific research, particularly in the field of medicine.
Métodos De Preparación
The synthesis of 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate involves several steps. The primary synthetic route includes the reaction of 4-phenoxyquinazoline with 4-propyl-1-piperazine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound’s unique properties make it useful in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, leading to its anticonvulsive effects . The compound may also interact with cellular pathways involved in hypoxia, thereby exerting its antihypoxic effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-Phenoxy-2-(4-propyl-1-piperazinyl)quinazoline fumarate can be compared with other similar compounds such as:
Carbamazepine: A well-known anticonvulsant used in the treatment of epilepsy.
Phenytoin: Another anticonvulsant that is commonly used to control seizures.
Other Quinazoline Derivatives: Compounds with similar structures that exhibit anticonvulsive and antihypoxic activities. The uniqueness of this compound lies in its potent activity and relatively low side effects compared to other anticonvulsants.
Propiedades
Número CAS |
129112-69-2 |
|---|---|
Fórmula molecular |
C25H28N4O5 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-phenoxy-2-(4-propylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C21H24N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h3-11H,2,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DOCFHMMTYLGHHZ-WLHGVMLRSA-N |
SMILES isomérico |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


